P2Y1 Receptor Antagonism: Superior Potency to MRS2298, but Not MRS2500
In a direct comparison of P2Y1 receptor antagonists, 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one demonstrates an IC50 of 11 nM in a FLIPR assay measuring antagonism of 2-methylthio-ADP-induced calcium flux in washed human platelets [1]. This potency is approximately 5.7-fold higher than that of the well-characterized P2Y1 antagonist MRS2298, which has an IC50 of 62.8 nM in the same functional assay [2]. However, it is approximately 11.6-fold less potent than the ultra-potent antagonist MRS2500, which exhibits an IC50 of 0.95 nM in the same assay . This places 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one in a distinct intermediate potency tier, offering a different pharmacological profile for studying P2Y1 receptor function.
| Evidence Dimension | P2Y1 Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | MRS2298: 62.8 nM; MRS2500: 0.95 nM |
| Quantified Difference | Target compound is 5.7x more potent than MRS2298; MRS2500 is 11.6x more potent than target compound. |
| Conditions | Antagonist activity at P2Y1 receptor in washed human platelets assessed as 1 µM 2-methylthio-ADP-induced calcium flux by FLIPR assay [1][2]. |
Why This Matters
This compound offers a mid-range potency for P2Y1 antagonism, making it a useful tool for studying the receptor's function without the extreme potency of MRS2500, which can be advantageous in certain mechanistic or in vivo models where a more moderate effect is desired.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50445206 (CHEMBL3105195) at P2Y1 Receptor. BindingDB Entry. View Source
- [2] MedChemExpress. (n.d.). MRS2298 | P2Y1 Receptor Antagonist. Product Data Sheet. View Source
